2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide
Overview
Description
2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CETSA (Cellular Thermal Shift Assay) probe and is widely used in drug discovery and development.
Mechanism of Action
The mechanism of action of CETSA probe involves the binding of the probe to the target protein in cells. The cells are then subjected to heat shock, which causes denaturation of the proteins that are not bound to the probe. The bound proteins are protected from denaturation and can be identified and quantified using mass spectrometry.
Biochemical and physiological effects:
CETSA probe does not have any direct biochemical or physiological effects as it is not a drug. However, it is a valuable tool in drug discovery and development, and its use can lead to the development of new drugs that have significant biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using CETSA probe in lab experiments include its ability to identify the target proteins of small-molecule drugs, its ability to determine the binding affinity of these drugs to their targets, and its ability to provide information on the mechanism of action of these drugs. The limitations of CETSA probe include its inability to identify proteins that are not expressed in the cells being used and its inability to provide information on the pharmacokinetics of the drugs being tested.
Future Directions
There are several future directions for the use of CETSA probe in scientific research. These include the development of more sensitive and specific probes, the use of CETSA probe in the identification of protein-protein interactions, and the use of CETSA probe in the identification of drug resistance mechanisms. Additionally, CETSA probe can be used in the development of personalized medicine by identifying the target proteins of drugs in individual patients.
Scientific Research Applications
CETSA probe has revolutionized the field of drug discovery and development. It is used to identify the target proteins of small-molecule drugs and to determine the binding affinity of these drugs to their targets. This information is crucial in the development of new drugs and in understanding the mechanism of action of existing drugs.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-ethyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-23(15-6-4-3-5-7-15)16(24)12-25-18-20-17(21-22-18)13-8-10-14(19)11-9-13/h3-11H,2,12H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNFLFXMGWPXSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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